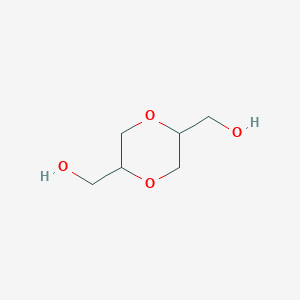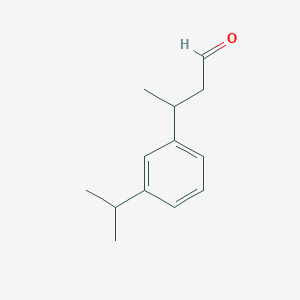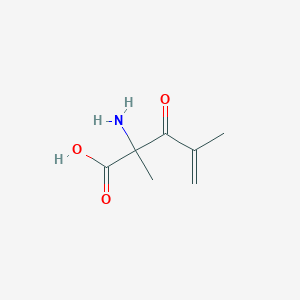
2-Amino-2,4-dimethyl-3-oxopent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homocysteine thiolactone is a naturally occurring compound that is formed by the cyclization of homocysteine. It is an important intermediate in the biosynthesis of methionine and cysteine. Homocysteine thiolactone is also involved in various other biochemical processes, including protein synthesis, DNA methylation, and regulation of gene expression. It has been found to be associated with several diseases, including cardiovascular disease, Alzheimer's disease, and cancer.
Mechanism Of Action
The exact mechanism of action of homocysteine thiolactone is not fully understood. However, it is known to be involved in the regulation of protein synthesis and gene expression. Homocysteine thiolactone can also undergo hydrolysis to form homocysteine, which can then be metabolized to form methionine or cysteine. The levels of homocysteine thiolactone in the body are tightly regulated, and any disturbance in this regulation can lead to various pathological conditions.
Biochemical And Physiological Effects
Homocysteine thiolactone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of methionine and cysteine. Homocysteine thiolactone has also been found to induce oxidative stress and promote inflammation. Elevated levels of homocysteine thiolactone have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer.
Advantages And Limitations For Lab Experiments
Homocysteine thiolactone is a relatively simple compound that can be synthesized in a laboratory setting. It is also commercially available from several chemical suppliers. Homocysteine thiolactone is stable under normal laboratory conditions and can be stored for extended periods of time. However, it is important to handle homocysteine thiolactone with caution, as it is a toxic compound that can cause skin irritation and respiratory distress.
Future Directions
Future research on homocysteine thiolactone will focus on understanding its role in various biological processes and its association with disease. There is a need to develop new therapeutic strategies to target homocysteine thiolactone and prevent its pathological effects. Future research will also focus on developing new methods for the synthesis and analysis of homocysteine thiolactone, as well as its derivatives and analogs.
Synthesis Methods
Homocysteine thiolactone can be synthesized by the reaction of homocysteine with thionyl chloride in the presence of triethylamine. The reaction yields homocysteine thiolactone as a white crystalline solid. The synthesis of homocysteine thiolactone is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Homocysteine thiolactone has been extensively studied for its role in various biological processes. It has been found to be involved in protein synthesis, DNA methylation, and regulation of gene expression. Homocysteine thiolactone has also been implicated in the pathogenesis of several diseases, including cardiovascular disease, Alzheimer's disease, and cancer. Research has focused on understanding the mechanisms underlying these associations and developing therapeutic strategies to target homocysteine thiolactone.
properties
CAS RN |
109970-49-2 |
|---|---|
Product Name |
2-Amino-2,4-dimethyl-3-oxopent-4-enoic acid |
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-amino-2,4-dimethyl-3-oxopent-4-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5(9)7(3,8)6(10)11/h1,8H2,2-3H3,(H,10,11) |
InChI Key |
BKLYYBCKVCMJGW-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)C(C)(C(=O)O)N |
Canonical SMILES |
CC(=C)C(=O)C(C)(C(=O)O)N |
synonyms |
4-Pentenoicacid,2-amino-2,4-dimethyl-3-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



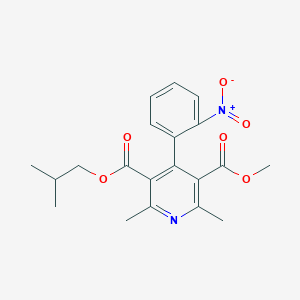
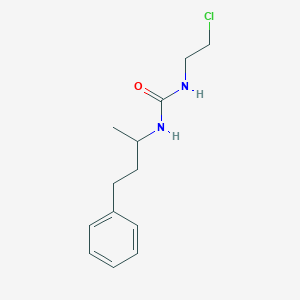
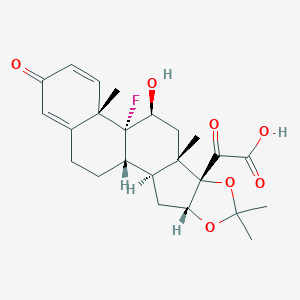
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)
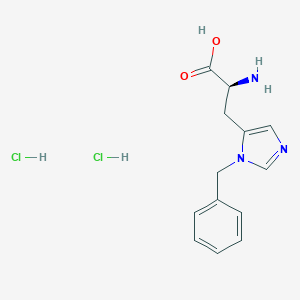
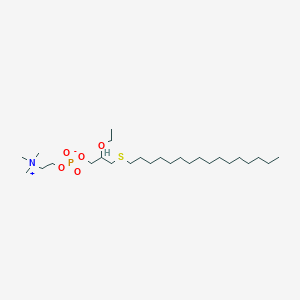
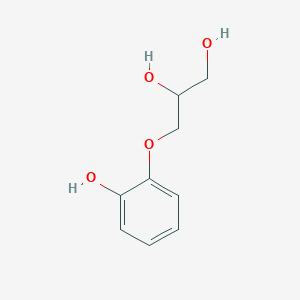
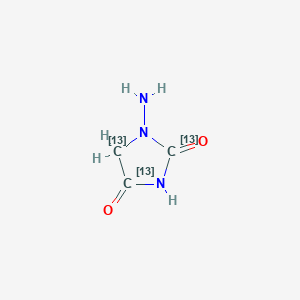
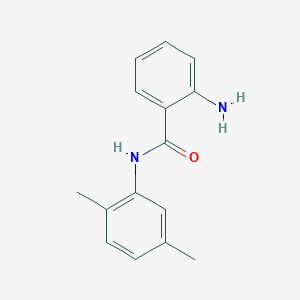
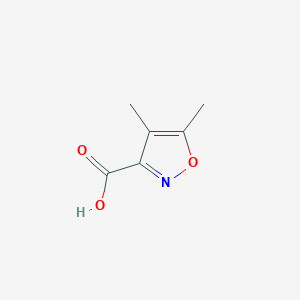
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)

